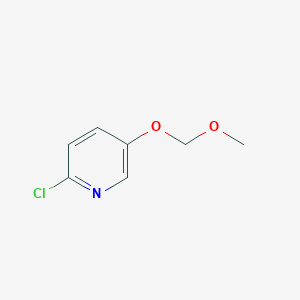

2-Chloro-3-cyclopropylpyrazine

Übersicht

Beschreibung

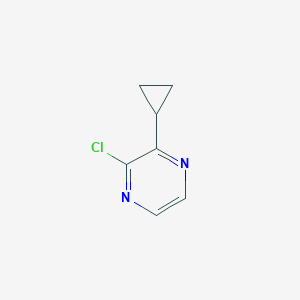

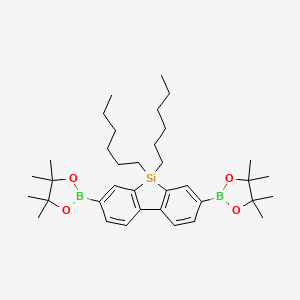

2-Chloro-3-cyclopropylpyrazine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . The compound is stored at a temperature of 4°C in a sealed storage, away from moisture .

Molecular Structure Analysis

The InChI code for 2-Chloro-3-cyclopropylpyrazine is 1S/C7H7ClN2/c8-7-6 (5-1-2-5)9-3-4-10-7/h3-5H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2-Chloro-3-cyclopropylpyrazine has a molecular weight of 154.6 . It is stored at a temperature of 4°C in a sealed storage, away from moisture . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Tuberculostatic Activity in Pyrazine Derivatives 2-Chloro-3-cyanopyrazine is a key substrate in synthesizing various tuberculostatic pyrazine derivatives. When reacted with secondary amines, it yields nitriles that, upon further modification, demonstrate significant tuberculostatic activity. Particularly notable is the conversion of these nitriles into thioamides and then into imidazolines or thiazole derivatives, with one thiazole derivative showing the highest activity against tuberculosis (MIC 3.1–7.8 μg/mL) (Foks et al., 2005).

DNA Binding and Antimicrobial Properties Research on chlorohydrazinopyrazine, a derivative of pyrazine, has shown promising results in binding to DNA and demonstrating antimicrobial properties without toxicity towards human dermal keratinocytes. This indicates potential clinical applications for 2-chloro-3-hydrazinopyrazine, particularly due to its hydrophilic nature and high affinity to DNA, as established through both theoretical and experimental methods (Mech-Warda et al., 2022).

Synthesis of Tetrasubstituted Pyrazoles Another research direction involves the synthesis of tetrasubstituted pyrazoles from 3-chloro-4,5-diaryl-1-methylpyrazoles, employing unique synthesis pathways that include cyclization reactions where a chlorine atom is directly installed onto the pyrazole ring. These compounds, serving as isosteres of imidazole fungicides, have shown effectiveness against grape powdery mildew, indicating their potential as fungicides (Dumeunier et al., 2013).

Antimycobacterial Activity of Pyrazolyl Pd(II) Complexes Pyrazolyl Pd(II) complexes containing triphenylphosphine and various pyrazole derivatives have been synthesized and evaluated for their antimycobacterial activity. One of these complexes demonstrated superior minimum inhibitory concentration (MIC) values compared to some commonly used antituberculosis drugs, highlighting the potential of pyrazole-based compounds in antimycobacterial treatments (Silva et al., 2015).

Eigenschaften

IUPAC Name |

2-chloro-3-cyclopropylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYQHZYJFMQTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-cyclopropylpyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)

![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)

![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)

![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)